
6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the bromine and the dimethylaminoethyl group. The details of the synthesis would depend on the specific methods and reagents used, and could involve several steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the bromine and dimethylaminoethyl group attached at the positions indicated by the name. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the bromine and the dimethylamino group. The bromine is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction . The dimethylamino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and the dimethylaminoethyl group. For example, the bromine might increase the compound’s density and boiling point, while the dimethylamino group could influence its polarity .Scientific Research Applications
- Research : A study by Duque-Benítez et al. synthesized a series of quaternary ammonium salts, including 6-bromo-DMT derivatives. These compounds showed significant antileishmanial activity against intracellular amastigotes of Leishmania (Viannia) panamensis .
Antileishmanial Activity
Safety And Hazards
properties
IUPAC Name |
2-(6-bromoindol-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMYHEIUENBMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(2-(n,n-dimethylamino)ethyl)-1h-indole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

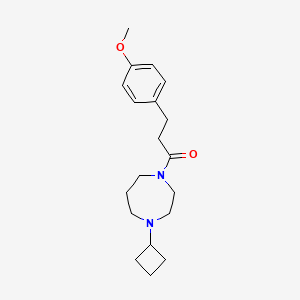
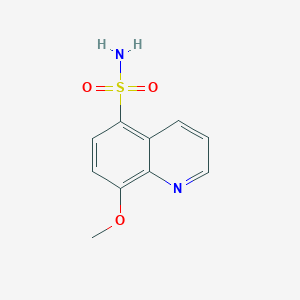
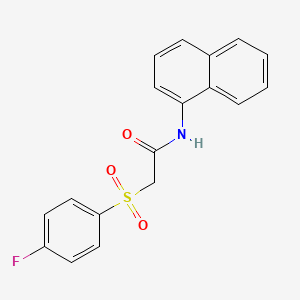
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)
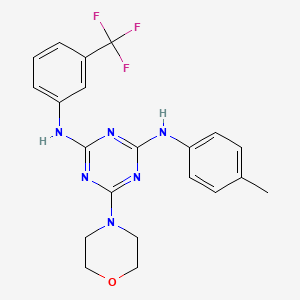
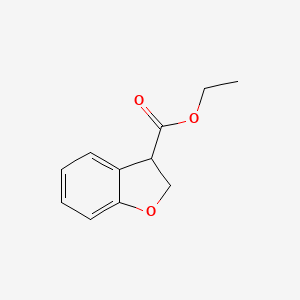
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2886413.png)
![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)